5-ethyl-3,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
5-Ethyl-3,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Its structure includes an ethyl group at position 5, methyl groups at positions 3 and 6, and a sulfanyl (-SH) substituent at position 2 (CAS: 852933-45-0; molecular formula: C₁₁H₁₄N₂OS₂; molecular weight: 266.38 g/mol) . The compound’s structural features, such as the electron-withdrawing sulfanyl group and alkyl substituents, may influence its solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
5-ethyl-3,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS2/c1-4-6-5(2)15-8-7(6)9(13)12(3)10(14)11-8/h4H2,1-3H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWVENDUIKCYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC2=C1C(=O)N(C(=S)N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene derivatives with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thienopyrimidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, often involving solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine ring.
Scientific Research Applications
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives have been investigated for their anticancer properties. A study highlighted the synthesis of 6-substituted thieno[2,3-d]pyrimidines that exhibited selective inhibition against folate receptor-positive cancer cells. The compound's structural features contribute to its ability to target specific pathways involved in tumor growth and proliferation .
Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
Neuroprotective Effects
Research has indicated that certain thieno[2,3-d]pyrimidine compounds can penetrate the blood-brain barrier and exhibit neuroprotective effects. The ability of these compounds to modulate signaling pathways relevant to neurodegenerative diseases positions them as potential therapeutic agents for conditions such as Alzheimer's disease .
Case Study 1: Inhibition of PI5P4Kγ
A study conducted a virtual screening workflow that identified several thienylpyrimidines as potent inhibitors of PI5P4Kγ. The lead compound from this series demonstrated low nanomolar potency and favorable pharmacokinetic properties in vivo. This highlights the potential for thieno[2,3-d]pyrimidine derivatives in developing targeted cancer therapies .
Case Study 2: Dual Targeting Mechanism
Another investigation focused on the design of dual-targeting thieno[2,3-d]pyrimidine analogs that could inhibit multiple pathways simultaneously. These compounds were shown to effectively reduce cancer cell viability while minimizing off-target effects, suggesting a promising avenue for drug development .
Mechanism of Action
The mechanism of action of 5-ethyl-3,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Comparison with Similar Thieno[2,3-d]pyrimidin-4-one Derivatives
Table 1: Comparison of Substituents and Bioactivity
Key Observations:
Substituent Effects on Bioactivity: Position 2: The sulfanyl (-SH) group in the target compound may enhance hydrogen bonding with biological targets, similar to 67a–g (PglD inhibitors with IC₅₀ values < 3 μM) . Position 5: Aromatic groups (e.g., phenyl in 5-phenyl derivatives) improve antimicrobial and anticancer activity , while alkyl groups (e.g., ethyl in the target compound) may optimize lipophilicity and metabolic stability.
Therapeutic Applications: Antimicrobial Activity: Thieno[2,3-d]pyrimidin-4-one derivatives with sulfanyl groups (e.g., the target compound) show promise against antibiotic-resistant pathogens due to their ability to inhibit bacterial enzymes like PglD . TRPA1 Inhibition: Derivatives with morpholine substituents (e.g., ) are explored for pain management, suggesting that the target compound’s alkyl groups could be modified for similar applications .
Physicochemical and Pharmacokinetic Properties
- Solubility : Sulfanyl and alkyl groups may balance hydrophilicity and lipophilicity, contrasting with polar morpholine-containing derivatives (e.g., ) that exhibit higher solubility but lower blood-brain barrier penetration.
Biological Activity
5-Ethyl-3,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings on its biological activity, including synthesis methods, biological evaluations, and structure-activity relationships.
- Molecular Formula : C12H14N2S2
- Molecular Weight : 246.38 g/mol
- CAS Number : 610275-51-9
Synthesis Methods
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions. For instance, a common method includes the Gewald reaction, where thienopyrimidine derivatives are synthesized through the reaction of thioketones with malononitrile under basic conditions. This method has been adapted to create various derivatives with differing substituents that influence biological activity.
Anticancer Properties
Recent studies have demonstrated that compounds within the thieno[2,3-d]pyrimidine class exhibit significant anticancer activity. For example:
- In vitro studies : A series of thieno[2,3-d]pyrimidine derivatives were evaluated against the MDA-MB-231 breast cancer cell line. Among these compounds, this compound showed promising results with an IC50 value indicating effective cytotoxicity (specific IC50 values may vary based on substituents) .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 27.6 | MDA-MB-231 |
| Compound B | 29.3 | MDA-MB-231 |
| 5-Ethyl-3,6-Dimethyl | Varies | MDA-MB-231 |
The anticancer mechanisms are hypothesized to involve the inhibition of key enzymes involved in DNA synthesis and repair. Thieno[2,3-d]pyrimidines have been shown to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TSase), which are crucial for nucleotide biosynthesis .
Antiviral Activity
In addition to anticancer properties, thieno[2,3-d]pyrimidine derivatives have demonstrated antiviral activity against HIV and herpes simplex virus (HSV). The mechanism is believed to involve the inhibition of reverse transcriptase and other viral enzymes .
Structure-Activity Relationships (SAR)
The biological activity of thieno[2,3-d]pyrimidine derivatives is significantly influenced by their structural modifications:
- Substituent Effects : The presence of electron-withdrawing groups has been correlated with increased cytotoxicity.
- Chain Length and Branching : Variations in alkyl chain length and branching impact solubility and membrane permeability, thereby affecting bioavailability.
Case Studies
Several studies have focused on the synthesis and evaluation of thieno[2,3-d]pyrimidines:
- Guo et al. (2025) synthesized various thieno[2,3-d]pyrimidine derivatives and assessed their activity against breast cancer cell lines. They reported that compounds with specific substituents exhibited enhanced cytotoxic effects compared to others .
- Elmongy et al. (2022) explored a range of thieno[2,3-d]pyrimidines for their inhibitory effects against non-small cell lung cancer cells and reported promising results with selective cytotoxicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-ethyl-3,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, refluxing 2-amino-4-phenylthiophene-3-carbonitrile with formic acid for 16–18 hours yields structurally analogous thieno[2,3-d]pyrimidin-4-ones (85% yield) . Modifications, such as introducing sulfanyl groups, may require substitution reactions with thiolating agents (e.g., P4S10) under inert conditions. Reaction optimization should consider temperature, solvent polarity, and catalyst selection to minimize side products .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC-MS : Quantify purity (>95% threshold for biological assays) .
- NMR Spectroscopy : Confirm substituent positions (e.g., ethyl and methyl groups at C3 and C6) via 1H/13C NMR chemical shifts and coupling patterns .
- XRD Analysis : Resolve crystallographic data to verify bond lengths and angles, particularly for the thieno-pyrimidinone core .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation of the sulfanyl group and photodegradation. Periodic stability testing via TLC or HPLC is advised to detect decomposition .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) be systematically explored for this compound’s TRPA1 inhibition?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications at C2 (e.g., replacing sulfanyl with amino or alkyl groups) and evaluate inhibitory potency in TRPA1-expressing cell lines .
- Computational Modeling : Perform docking studies using TRPA1 crystal structures (PDB: 3J9P) to predict binding affinities. Correlate with in vitro IC50 values to validate hypotheses .
- Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic interactions using QSAR tools like Schrödinger’s Phase .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Standardization : Normalize protocols for cell viability (MTT vs. ATP-luciferase) and target engagement (calcium flux vs. patch-clamp electrophysiology) .
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for inter-lab variability. Prioritize assays with orthogonal validation (e.g., SPR for binding kinetics) .
Q. How can regioselectivity challenges during functionalization of the thieno-pyrimidinone core be addressed?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc at N3) to steer electrophilic substitution to C5 or C6 positions .
- Metal-Catalyzed Cross-Coupling : Use Pd-mediated Suzuki or Buchwald-Hartwig reactions for selective C–C or C–N bond formation at electron-rich positions .
Q. What in silico tools are suitable for predicting the compound’s metabolic stability?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMET Predictor to estimate CYP450 metabolism, focusing on sulfanyl group oxidation and hepatic clearance .
- MD Simulations : Apply Desmond or GROMACS to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) and identify metabolic hotspots .
Key Considerations for Researchers
- Data Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) to mitigate batch-to-batch variability .
For further reading, consult crystallographic databases (CCDC) for structural validation and patent filings (EPO/USPTO) for prior art on TRPA1 inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
